
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, or BMDPC, is a chemical compound that has been studied for its potential to be used in a variety of scientific research applications. BMDPC is a heterocyclic compound that is composed of a pyrazole ring with a methyl group and a bromo group attached to the ring. This compound has been studied for its potential to be used in synthetic organic chemistry, as a catalyst in biochemical reactions, and as a potential therapeutic agent.
Scientific Research Applications
BMDPC has been studied for its potential to be used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of heterocyclic compounds. BMDPC has also been studied for its potential to be used as a therapeutic agent, as it has been shown to have anti-tumor and anti-inflammatory properties. BMDPC has also been studied in the field of biochemistry, as it has been shown to be able to catalyze the synthesis of certain proteins.
Mechanism of Action
The exact mechanism of action of BMDPC is not yet fully understood. However, it is believed that the bromo group of BMDPC is able to bind to certain proteins, which then causes a conformational change in the protein. This conformational change then results in the activation of the protein, which leads to the desired biochemical or physiological effect.
Biochemical and Physiological Effects
BMDPC has been studied for its potential to be used as a therapeutic agent, as it has been shown to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential to be used in the synthesis of certain proteins. In addition, BMDPC has been shown to be able to catalyze the synthesis of certain enzymes, which can have a variety of biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
BMDPC has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms, such as a solid or a solution. Additionally, BMDPC is relatively stable and can be stored for long periods of time. A limitation of BMDPC is that it is not very soluble in water, which can make it difficult to use in some experiments.
Future Directions
The future directions for BMDPC research are numerous. One potential direction is to further investigate its potential to be used as a therapeutic agent, as it has already been shown to have anti-tumor and anti-inflammatory properties. Additionally, further research could be conducted to investigate the potential of BMDPC to be used in the synthesis of certain proteins, as well as its ability to catalyze the synthesis of certain enzymes. Finally, further research could be conducted to investigate the mechanism of action of BMDPC and its potential to be used in other scientific research applications.
Synthesis Methods
The synthesis of BMDPC is a multi-step process that involves the use of a variety of reagents and catalysts. The first step involves the reaction of 4-methylphenol and 3-bromo-5-methylpyrazole in the presence of boron trifluoride etherate (BF3-etherate) as a catalyst. This reaction produces a mixture of the desired product, 1-(3-bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, as well as a byproduct, 3-bromo-5-methylpyrazole. The mixture is then separated and the desired product is isolated by column chromatography.
properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)-3,5-dimethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-8-4-5-11(6-13(8)14)16-10(3)12(7-17)9(2)15-16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHODENVRMOKZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(t-Butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356267.png)
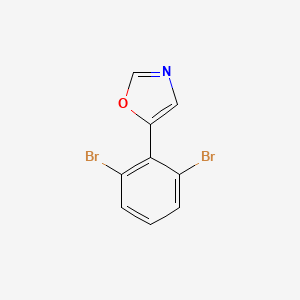
![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)
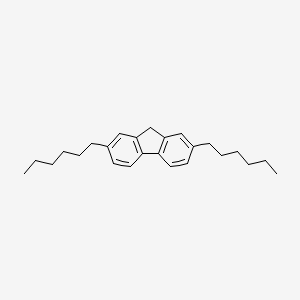
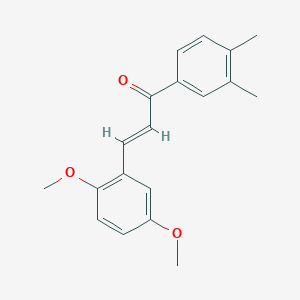
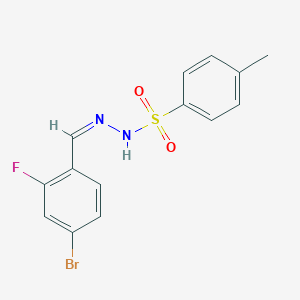
![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)

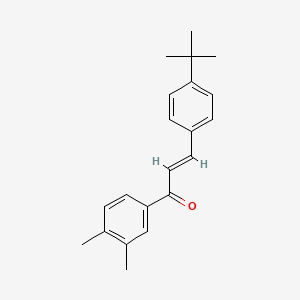
![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)



